molecular formula C18H14O7 B12441606 (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

Cat. No.: B12441606
M. Wt: 342.3 g/mol
InChI Key: QDPOOGQUCJJZAO-UHFFFAOYSA-N
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Description

Caffeic anhydride is a phenolic compound derived from caffeic acid, which is a hydroxycinnamic acid. It is known for its presence in various plant-based foods and beverages, particularly coffee. Caffeic anhydride is of interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Caffeic anhydride can be synthesized through the esterification of caffeic acid. One common method involves the reaction of caffeic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out at elevated temperatures to facilitate the formation of the anhydride.

Industrial Production Methods

Industrial production of caffeic anhydride may involve similar esterification processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Caffeic anhydride undergoes various chemical reactions, including:

    Oxidation: Caffeic anhydride can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert caffeic anhydride back to caffeic acid or other reduced forms.

    Substitution: Substitution reactions can occur at the phenolic hydroxyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Caffeic acid and reduced phenolic compounds.

    Substitution: Various esters and ethers of caffeic anhydride.

Scientific Research Applications

Caffeic anhydride has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of various phenolic compounds and derivatives.

    Biology: Studied for its antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the formulation of cosmetics and food additives due to its bioactive properties.

Mechanism of Action

Caffeic anhydride exerts its effects through various molecular mechanisms. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It also interacts with cellular signaling pathways, modulating the activity of enzymes and transcription factors involved in inflammation and cancer progression.

Comparison with Similar Compounds

Similar Compounds

    Caffeic Acid: The parent compound of caffeic anhydride, known for its antioxidant and anti-inflammatory properties.

    Chlorogenic Acid: A derivative of caffeic acid, commonly found in coffee and known for its health benefits.

    Ferulic Acid: Another hydroxycinnamic acid with similar antioxidant properties.

Uniqueness

Caffeic anhydride is unique due to its specific chemical structure, which allows it to undergo distinct chemical reactions and exhibit unique biological activities compared to its parent compound and other similar compounds.

Biological Activity

(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl (also known as trans-caffeate or 3-(3,4-dihydroxyphenyl)acrylate) is a phenolic compound that has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, anti-inflammatory, and potential anticancer properties.

  • Molecular Formula : C16H18O9
  • Molecular Weight : 354.31 g/mol
  • CAS Number : 906-33-2

1. Antioxidant Activity

Numerous studies have demonstrated the antioxidant potential of (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl. The compound exhibits significant free radical scavenging ability, which is crucial for protecting cells from oxidative stress.

  • DPPH Assay : The IC50 value for DPPH radical scavenging activity was reported to be 0.44 mM, indicating a strong ability to neutralize free radicals compared to other phenolic compounds .
  • ABTS Assay : Similarly, the compound showed an IC50 of 0.49 mM in the ABTS assay .

These results suggest that (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl is more effective than many other antioxidants, including tocopherol.

2. Anti-inflammatory Activity

The compound has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammation.

  • NF-kB Pathway Inhibition : Research indicates that (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl can inhibit the NF-kB signaling pathway, which plays a critical role in regulating inflammation and immune responses . This inhibition may lead to reduced expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process.

3. Anticancer Potential

Emerging evidence suggests that (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl may have anticancer properties.

  • Cell Cycle Modulation : Studies indicate that this compound can induce apoptosis in cancer cells by affecting cell cycle regulation . It has been shown to inhibit cell proliferation in various cancer cell lines.
Study Cell Line Effect Reference
Zieniuk et al.MCF-7 (breast cancer)Induced apoptosis
Silva et al.HT-29 (colon cancer)Inhibited proliferation

Case Studies

  • Dihydrocaffeic Acid Derivatives : A study evaluated various derivatives of dihydrocaffeic acid and their antioxidant activities. The results indicated that modifications to the structure significantly impacted their efficacy as antioxidants and potential therapeutic agents against oxidative stress-related diseases .
  • Cytotoxicity Assays : In another study focusing on the cytotoxic effects of phenolic compounds on cancer cells, (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl exhibited notable cytotoxicity against several human cancer cell lines, suggesting its potential role in cancer therapy .

Properties

Molecular Formula

C18H14O7

Molecular Weight

342.3 g/mol

IUPAC Name

3-(3,4-dihydroxyphenyl)prop-2-enoyl 3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C18H14O7/c19-13-5-1-11(9-15(13)21)3-7-17(23)25-18(24)8-4-12-2-6-14(20)16(22)10-12/h1-10,19-22H

InChI Key

QDPOOGQUCJJZAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O

Origin of Product

United States

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